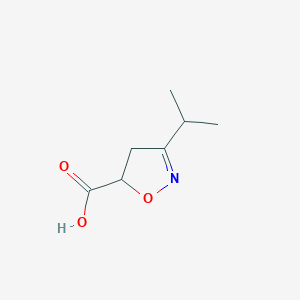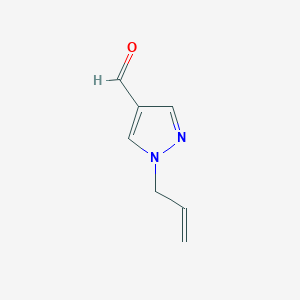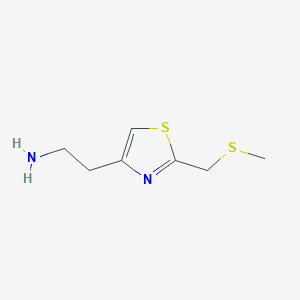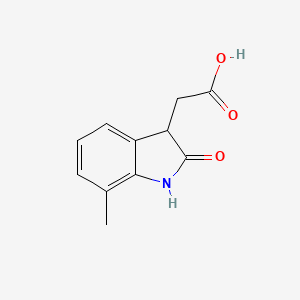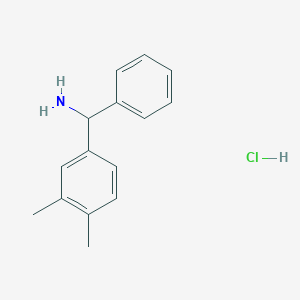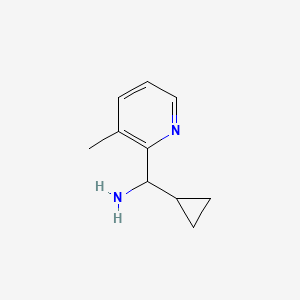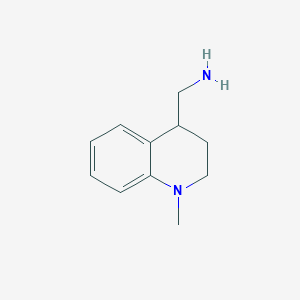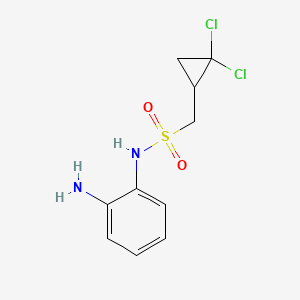
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide (DCPMSA) is a synthetic molecule that has been used in a variety of scientific research applications in recent years. It has been used in a range of experiments, from biochemical studies to physiological studies, and has shown great promise in advancing our understanding of the molecular basis of many diseases. DCPMSA has been found to have a number of interesting properties, such as its ability to interact with other molecules, its low toxicity, and its ability to act as a catalyst in certain reactions. In
Applications De Recherche Scientifique
Synthetic Applications
Heterocyclic Compound Synthesis : The reaction of N-substituted methanesulfonamides with terminal acetylenes, in the presence of a palladium catalyst, yields methylsulfonyl-indoles with various functional groups. This method offers a one-step synthesis route for substituted indoles, demonstrating the utility of N-substituted methanesulfonamides in heterocyclic synthesis (Sakamoto et al., 1988).
Benzoxazole Formation : Methanesulfonic acid acts as a catalyst in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides, indicating the potential use of similar sulfonamide structures in creating benzoxazole derivatives (Kumar et al., 2008).
Structural and Spectroscopic Studies
Molecular Structure Analysis : Studies on compounds like N-(2,3-dichlorophenyl)methanesulfonamide provide insights into the molecular conformation, bond parameters, and hydrogen bonding patterns, which are crucial for understanding the bioactive conformation and receptor interactions of similar compounds (Gowda et al., 2007).
Spectroscopic and Computational Studies : The structural characterization of complexes, such as those formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane, through spectroscopic and computational methods, helps in understanding the interactions and reactivity of sulfonamide derivatives (Binkowska et al., 2001).
Chemical Reactivity and Mechanisms
Aminolysis Reactions : The aminolysis of epoxides using sulfonamide compounds as catalysts or reactants has been explored for the synthesis of beta-amino alcohols and ionic liquids, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Fringuelli et al., 2004).
Generation of Aminoxyl Radicals : The oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides to generate aminoxyl radicals showcases the potential of sulfonamide derivatives in radical chemistry and possibly in the development of radical-based drugs or materials (Burian et al., 2006).
Propriétés
IUPAC Name |
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-10(12)5-7(10)6-17(15,16)14-9-4-2-1-3-8(9)13/h1-4,7,14H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEUUKLAGQYQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

